N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide
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Overview
Description
N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide is a chemical compound known for its diverse applications in scientific research and industry It is characterized by its unique structure, which includes a pyridine ring substituted with a methanesulfonamide group and a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide typically involves the reaction of 3,5-dichlorophenol with 4-chloropyridine under specific conditions to form the intermediate compound. This intermediate is then reacted with methanesulfonamide to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide
- N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]ethanesulfonamide
- N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]propanesulfonamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a methanesulfonamide group and a dichlorophenoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
833455-50-8 |
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Molecular Formula |
C12H10Cl2N2O3S |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O3S/c1-20(17,18)16-11-2-3-15-7-12(11)19-10-5-8(13)4-9(14)6-10/h2-7H,1H3,(H,15,16) |
InChI Key |
VRIWDPTYEUKRHY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=NC=C1)OC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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